Cas no 18799-85-4 (5-Iodothiophene-3-carbaldehyde)
5-Iodothiophene-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Iodothiophene-3-carbaldehyde
- 5-Iodo-3-thiophenecarbaldehyde
- SCHEMBL1244901
- DB-090940
- 3-Thiophenecarboxaldehyde, 5-iodo-
- AKOS017560455
- AT39527
- DTXSID60617830
- 5-iodo-3-thiophene carboxaldehyde
- 18799-85-4
- SEWHHLSEXYDKMQ-UHFFFAOYSA-N
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- Inchi: 1S/C5H3IOS/c6-5-1-4(2-7)3-8-5/h1-3H
- InChI Key: SEWHHLSEXYDKMQ-UHFFFAOYSA-N
- SMILES: IC1=CC(C=O)=CS1
Computed Properties
- Exact Mass: 237.89493g/mol
- Monoisotopic Mass: 237.89493g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 96.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 45.3Ų
5-Iodothiophene-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169004359-1g |
5-Iodothiophene-3-carbaldehyde |
18799-85-4 | 95% | 1g |
$400.00 | 2023-09-02 | |
| Chemenu | CM127906-1g |
5-iodothiophene-3-carbaldehyde |
18799-85-4 | 95% | 1g |
$320 | 2021-08-05 | |
| Chemenu | CM127906-1g |
5-iodothiophene-3-carbaldehyde |
18799-85-4 | 95% | 1g |
$320 | 2023-02-17 | |
| Ambeed | A543157-1g |
5-Iodothiophene-3-carbaldehyde |
18799-85-4 | 95+% | 1g |
$377.0 | 2024-04-22 |
5-Iodothiophene-3-carbaldehyde Suppliers
5-Iodothiophene-3-carbaldehyde Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 5-Iodothiophene-3-carbaldehyde
5-Iodothiophene-3-carbaldehyde: A Comprehensive Overview
The compound with CAS No. 18799-85-4, commonly referred to as 5-Iodothiophene-3-carbaldehyde, is a fascinating organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its thiophene ring system, which is a five-membered aromatic heterocycle containing one sulfur atom and four carbon atoms. The presence of an aldehyde group at the 3-position and an iodine substituent at the 5-position introduces unique electronic and structural properties that make this compound highly versatile for various applications.
5-Iodothiophene-3-carbaldehyde has been extensively studied for its potential in drug design and development. Recent research has highlighted its role as a building block for constructing bioactive molecules with anti-cancer, anti-inflammatory, and anti-microbial properties. The thiophene ring system is known for its ability to interact with biological targets, such as enzymes and receptors, making it a valuable component in medicinal chemistry.
The synthesis of 5-Iodothiophene-3-carbaldehyde involves a series of well-established organic reactions, including oxidation, alkylation, and iodination processes. Researchers have optimized these methods to achieve high yields and purity levels, ensuring the compound's reliability for large-scale production and research purposes.
In terms of physical properties, 5-Iodothiophene-3-carbaldehyde exhibits a melting point of approximately 120°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum reveals strong absorption bands in the visible region, indicating potential applications in optoelectronic materials.
Recent advancements in computational chemistry have enabled detailed studies of the electronic structure of 5-Iodothiophene-3-carbaldehyde. Density functional theory (DFT) calculations have provided insights into its frontier molecular orbitals, which are critical for understanding its reactivity in various chemical transformations.
The compound's ability to undergo various functional group transformations has made it a valuable intermediate in the synthesis of more complex molecules. For instance, the aldehyde group can be converted into an acid or an ester, while the iodine substituent can be replaced with other halogens or functional groups through nucleophilic aromatic substitution reactions.
One of the most promising applications of 5-Iodothiophene-3-carbaldehyde lies in its use as a precursor for thiophene-based polymers and materials. These materials exhibit excellent electrical conductivity and thermal stability, making them suitable for use in flexible electronics, sensors, and energy storage devices.
Moreover, 5-Iodothiophene-3-carbaldehyde has been explored as a potential candidate for metal-free catalysis. Its ability to act as a Lewis acid or base makes it a versatile catalyst in organic transformations, reducing the need for expensive or toxic metal catalysts.
In conclusion, 5-Iodothiophene-3-carbaldehyde (CAS No. 18799-85-4) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical properties, combined with recent advancements in synthetic and computational methods, position it as a key player in the development of novel materials and therapeutic agents.
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